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Compound of Interest

Compound Name: HCV-IN-7

cat. No.: B13913276

For Researchers, Scientists, and Drug Development Professionals

Abstract

HCV-IN-7 is a potent, orally active, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-
structural protein 5A (NS5A).[1] This document provides a comprehensive technical overview of
HCV-IN-7, including its chemical structure, physicochemical and pharmacological properties,
mechanism of action, and relevant experimental protocols. The information is intended to
support researchers and professionals in the field of antiviral drug discovery and development.

Chemical Structure and Properties

HCV-IN-7 is a complex small molecule featuring a central tricyclic core. Its chemical identity
and key properties are summarized in the tables below.

Chemical Identification
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Identifier Value

methyl ((2S)-1-((2S,4S)-2-(5-(1,1-difluoro-7-

methoxy-1H-benzo[delisoquinolin-2(3H)-yl)-1H-
IUPAC Name Y [delisoq Sined

imidazol-2-yl)-4-(methoxymethyl)pyrrolidin-1-

yl)-3-methyl-1-oxobutan-2-yl)carbamate

O=C(--INVALID-LINK--NC(OC)=0)N(CCC1)
[C@@H]1C(N2)=NC=C2C3=CC(C=C4)=C(S3)
C5=C4C=C(C6=CN=C([C@H]7N(C(--INVALID-
LINK--NC(OC)=0)=0)CCC7)N6)C=C5

SMILES

CAS Number 1449756-86-8

Physicochemical Properties

Property Value Reference
Molecular Formula C40H48N806S [1]
Molecular Weight 768.92 g/mol [1]
Appearance Solid

Solubility Soluble in DMSO

Pharmacological Properties

HCV-IN-7 is a highly potent inhibitor of HCV replication across multiple genotypes.
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Parameter Value Reference

NS5A Replication Complex

Mechanism of Action nhibitor [1]
IC50 (GT1b) 12 pM [1]
IC50 (GT2a) 5 pM [1]
IC50 (GT1la) 27 pM [1]
IC50 (GT3a) 47 pM [1]
IC50 (GT4a) 3pM [1]
IC50 (GT6a) 28 pM [1]

Mechanism of Action

HCV-IN-7 targets the HCV non-structural protein 5A (NS5A), a phosphoprotein that plays a
crucial role in the viral life cycle. NS5A is essential for both viral RNA replication and the
assembly of new virus particles.[2][3] Inhibitors of NS5A, like HCV-IN-7, do not have enzymatic
activity themselves but rather disrupt the function of NS5A through binding. This binding is
thought to induce conformational changes in NS5A, preventing the formation of the replication
complex, a membranous web where viral RNA synthesis occurs.[3] Furthermore, NS5A
inhibitors can also impair the assembly and release of new virions.[2][3]
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Caption: Mechanism of action of HCV-IN-7, an NS5A inhibitor.

Synthesis

A detailed, step-by-step synthesis protocol for HCV-IN-7 is not publicly available in the

reviewed literature. However, based on the synthesis of structurally related pan-genotypic HCV

NS5A inhibitors with a tricyclic core, a plausible synthetic workflow can be proposed. The
general strategy involves the synthesis of the central tricyclic core, followed by coupling with
the two symmetric side chains containing the L-valine and L-proline derivatives.
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Caption: A plausible synthetic workflow for HCV-IN-7.
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Experimental Protocols
HCV Replicon Assay (for IC50 Determination)

This protocol is a generalized procedure based on standard methods for evaluating anti-HCV
activity using subgenomic replicon cell lines.

Objective: To determine the 50% effective concentration (EC50) of HCV-IN-7 required to inhibit
HCV RNA replication.

Materials:

HCV subgenomic replicon cells (e.g., Huh-7 cells harboring a genotype 1b replicon with a
luciferase reporter).

e Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum
(FBS), non-essential amino acids, and penicillin-streptomycin.

e (G418 (for selection of replicon-harboring cells).
e HCV-IN-7 stock solution in DMSO.

o 96-well or 384-well cell culture plates.

e Luciferase assay reagent.

e Luminometer.

Procedure:

o Cell Seeding: Seed the HCV replicon cells in 96-well or 384-well plates at a predetermined
density (e.g., 5,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator.

o Compound Addition: Prepare serial dilutions of HCV-IN-7 in culture medium. Remove the old
medium from the cells and add the medium containing different concentrations of the
compound. Include a vehicle control (DMSO) and a positive control (another known NS5A
inhibitor).

 Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
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e Luciferase Assay: After incubation, remove the medium and lyse the cells. Add the luciferase
assay reagent according to the manufacturer's instructions.

» Data Acquisition: Measure the luminescence using a luminometer.

o Data Analysis: Calculate the percentage of inhibition for each concentration relative to the
vehicle control. Determine the EC50 value by fitting the dose-response curve using a
suitable software (e.g., GraphPad Prism).
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Caption: Workflow for the HCV replicon assay.
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Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of HCV-IN-7.
Materials:

e Huh-7 or other relevant liver cell lines (e.g., HepG2).

o DMEM with 10% FBS.

e HCV-IN-7 stock solution in DMSO.

e 96-well plates.

o Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo).

» Plate reader.

Procedure:

o Cell Seeding: Seed the cells in 96-well plates and incubate overnight.

o Compound Addition: Add serial dilutions of HCV-IN-7 to the cells. Include a vehicle control.
 Incubation: Incubate for the same duration as the replicon assay (e.g., 72 hours).

o Cell Viability Measurement: Add the cell viability reagent and incubate as per the
manufacturer's instructions.

o Data Acquisition: Measure the absorbance or luminescence using a plate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the CC50 value.

In Vivo Pharmacokinetic Study in Rodents and Dogs

The following is a general protocol for assessing the pharmacokinetic properties of a test
compound. Specific parameters such as dosing, time points, and analytical methods will need
to be optimized for HCV-IN-7.
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Objective: To determine the pharmacokinetic profile of HCV-IN-7 after intravenous (IV) and oral
(PO) administration.

Animals:

e Male Sprague-Dawley rats.

o Male Beagle dogs.

Procedure:

Dosing:

o IV Administration: Administer a single dose of HCV-IN-7 (e.g., 1 mg/kg) via the tail vein
(rats) or cephalic vein (dogs).

o PO Administration: Administer a single oral gavage dose of HCV-IN-7 (e.g., 10 mg/kg).

e Blood Sampling: Collect blood samples from the jugular vein (rats) or saphenous vein (dogs)
at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

o Plasma Preparation: Centrifuge the blood samples to obtain plasma.

o Sample Analysis: Quantify the concentration of HCV-IN-7 in the plasma samples using a
validated analytical method, such as LC-MS/MS.

o Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including:

o Maximum plasma concentration (Cmax).

o Time to reach Cmax (Tmax).

o Area under the plasma concentration-time curve (AUC).

o Half-life (t1/2).

o Clearance (CL).

o Volume of distribution (Vd).
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o Oral bioavailability (F%).

In Vitro and In Vivo Data Summary
In Vitro Data

Assay Cell Line Result Reference

CYP2D6 Inhibition (10

12% [1]
HM)
CYP2C9 Inhibition (10

42% [1]
HM)
CYP3A4 Inhibition (10

12% [1]
HM)
Cytotoxicity (10 pM) Huh7 14% [1]
Cytotoxicity (10 pM) HepG2 22% [1]
Cytotoxicity (10 puM) HEK293 36% [1]

In Vivo Pharmacokinetic Data

Rat:
CL
Dose Cmax AUClast ] Vss Referen
Route T1/2(h) (mL/min
(mglkg)  (pM) (uM*h) (LIkg) ce
Ikg)
\Y, 1 - - 2 11 2 [1]
PO 10 1 6 - - - [1]
Dog:
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CL
Dose Cmax AUClast ] Vss Referen
Route T1/2 (h) (mL/min
(mglkg) (M) (nM*h) (L/kg) ce
Ikg)
\Y; 1 - - 4 6 2 [1]
PO 10 5 49 - - - [1]

Conclusion

HCV-IN-7 is a highly potent, pan-genotypic NS5A inhibitor with a favorable pharmacokinetic
profile in preclinical species. Its picomolar potency against a wide range of HCV genotypes
makes it a valuable tool for research into HCV replication and a promising scaffold for the
development of novel anti-HCV therapeutics. Further investigation into its detailed synthesis
and mechanism of action will provide deeper insights for the drug discovery community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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